2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide
Description
2-(2-Methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide is a synthetic acetamide derivative characterized by a unique substitution pattern. Its structure features:
- A methoxy group (-OCH₃) and N-methylsulfonyl group (-SO₂CH₃) on the anilino moiety.
- A pyridin-2-ylmethyl group linked to the acetamide backbone.
Properties
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-15-9-4-3-8-14(15)19(24(2,21)22)12-16(20)18-11-13-7-5-6-10-17-13/h3-10H,11-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDSVKLDAVBGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related acetamide derivatives reveals key distinctions in substituents and biological activity:
Key Differentiators of the Target Compound
Substituent Effects: The N-methylsulfonyl group improves metabolic stability compared to chlorinated analogues (e.g., Compound 533), which are prone to environmental degradation . The pyridin-2-ylmethyl group may enhance binding to pyridine-dependent receptors, unlike triazolyl (WH7) or thiazolidinone derivatives .
Receptor Selectivity: Unlike FPR2-targeting pyridazinones (), the target compound’s anilino substitutions could favor auxin receptor interactions, similar to Compound 602 () .
Synthetic Accessibility: The absence of complex heterocycles (e.g., pyridazinones or thiazolidinones) simplifies synthesis compared to FPR ligands or antimicrobial derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including substitution, reduction, and condensation steps. Key parameters include:
- Temperature control : Maintain 60–80°C during substitution reactions to prevent side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in condensation steps .
- Monitoring : Thin-layer chromatography (TLC) and NMR tracking ensure intermediate purity .
Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to verify methoxy, sulfonyl, and pyridylmethyl groups .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) to confirm molecular weight .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates .
- Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2, MCF-7) .
- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with biomolecules like DNA or proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative dose-response assays : Standardize concentrations (e.g., 1–100 µM) and cell lines .
- Molecular docking : Predict binding modes to explain variability in target affinity (e.g., using AutoDock Vina) .
- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends in activity profiles .
Q. What strategies are employed to study the compound’s mechanism of action involving specific molecular targets?
- Methodological Answer :
- Proteomics : Use SILAC (stable isotope labeling) to identify differentially expressed proteins post-treatment .
- CRISPR/Cas9 knockout models : Validate target relevance by silencing candidate genes (e.g., EGFR, PI3K) .
- Pathway analysis : Map transcriptomic data (RNA-seq) to pathways like apoptosis or MAPK signaling .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Functional group substitutions : Replace methoxy or pyridylmethyl groups with bioisosteres (e.g., CF3, thiophene) .
- Pharmacophore modeling : Identify critical moieties (e.g., sulfonamide) using tools like Schrödinger’s Phase .
- In vitro ADMET profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
